Methionol-d3
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Overview
Description
Methionol-d3, also known as 3-Hydroxypropyl methyl sulfide-d3, is a deuterated analog of methionol (3-methylthio-1-propanol). It is a volatile sulfur-containing alcohol that plays a significant role in the flavor profile of various food products. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving metabolic pathways and reaction mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methionol-d3 can be synthesized through the bioconversion of L-methionine by microorganisms such as Saccharomyces cerevisiae. The process involves the catabolism of L-methionine, which is supplemented in the fermentation medium. Optimal conditions for methionol production include a concentration of 0.30% (w/v) L-methionine, 0.10% (w/v) yeast extract, and zero level of diammonium phosphate .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale fermentation processes. The bioproduction method involves the use of genetically engineered yeast strains that overexpress specific genes such as ARO8 and ARO10, which are involved in the Ehrlich pathway. This method has been shown to significantly enhance methionol production, achieving yields of up to 3.24 g/L .
Chemical Reactions Analysis
Types of Reactions
Methionol-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding thiol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methionol-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanism studies due to its deuterium labeling.
Biology: Employed in metabolic studies to trace the pathways of sulfur-containing compounds.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism of sulfur-containing drugs.
Industry: Applied in the flavor and fragrance industry to study the impact of sulfur compounds on food aroma
Mechanism of Action
Methionol-d3 exerts its effects through its involvement in metabolic pathways. The deuterium labeling allows for precise tracking of its metabolic fate. In biological systems, this compound is metabolized via the Ehrlich pathway, where it undergoes transamination and decarboxylation reactions catalyzed by enzymes such as aminotransferase and decarboxylase .
Comparison with Similar Compounds
Similar Compounds
- Methionol (3-methylthio-1-propanol)
- 3-Hydroxypropyl methyl sulfide
- 3-Methylmercapto-1-propanol
Uniqueness
Methionol-d3 is unique due to its deuterium labeling, which makes it an invaluable tool in scientific research. The presence of deuterium atoms allows for the study of reaction mechanisms and metabolic pathways with high precision, as deuterium provides a distinct mass difference that can be easily detected using mass spectrometry .
Properties
Molecular Formula |
C4H10OS |
---|---|
Molecular Weight |
109.21 g/mol |
IUPAC Name |
3-(trideuteriomethylsulfanyl)propan-1-ol |
InChI |
InChI=1S/C4H10OS/c1-6-4-2-3-5/h5H,2-4H2,1H3/i1D3 |
InChI Key |
CZUGFKJYCPYHHV-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])SCCCO |
Canonical SMILES |
CSCCCO |
Origin of Product |
United States |
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